(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-4-5-7-16(13)21-18(22)17(24-19(21)23)12-14-8-10-15(11-9-14)20(2)3/h4-12H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTGHTOIIVWLCW-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention in pharmacology due to its diverse biological activities. TZDs are known for their roles as insulin sensitizers, antimicrobial agents, and antioxidants. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of TZD derivatives is primarily attributed to their interaction with various molecular targets:
- PPAR-γ Activation : TZDs activate the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. This activation enhances insulin sensitivity in adipose tissues, leading to improved glucose homeostasis in type 2 diabetes models .
- Antimicrobial Activity : TZDs exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis. This mechanism makes them potential candidates for developing new antibiotics .
- Antioxidant Properties : The ability of TZDs to scavenge reactive oxygen species (ROS) contributes to their antioxidant effects. By reducing oxidative stress, these compounds can help mitigate cellular damage associated with various diseases .
Biological Activities
The compound has shown a range of biological activities in various studies:
- Antidiabetic Activity :
- Antimicrobial Activity :
- Antioxidant Activity :
- Anticancer Potential :
Case Studies and Research Findings
A review of recent literature provides insights into the compound's efficacy:
- A study synthesized various thiazolidine-2,4-dione derivatives and assessed their biological activities. The results indicated that compounds similar to this compound exhibited significant binding interactions with PPAR-γ and demonstrated promising hypoglycemic effects in diabetic models .
- In another investigation focusing on anticancer activity, derivatives were tested against human cancer cell lines (e.g., MCF-7). Some compounds displayed potent cytotoxic effects and induced apoptosis through intrinsic pathways, suggesting their potential as anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous derivatives, categorized by therapeutic focus:
Antidiabetic Activity
TZDs are well-known for their antidiabetic effects, primarily via peroxisome proliferator-activated receptor gamma (PPARγ) agonism. Key comparisons include:
Key SAR Insights :
- Benzylidene modifications: Electron-donating groups (e.g., dimethylamino, methoxy) improve PPARγ binding .
- Position 3 substitutions: Bulky aromatic groups (e.g., o-tolyl) may reduce off-target effects compared to alkylamino chains .
Anticancer Activity
TZDs also show promise in oncology by targeting signaling pathways like Raf/MEK/ERK and PI3K/Akt:
Key SAR Insights :
- Benzylidene electronics: Ethoxy or dimethylamino groups enhance solubility and target engagement .
- Position 3: Bulky substituents (e.g., o-tolyl) may reduce efficacy in kinase inhibition compared to flexible chains (e.g., aminoethyl) .
Structural and Pharmacokinetic Comparisons
| Property | Target Compound | Analogues (e.g., Rosiglitazone, Compound 127) | Implications |
|---|---|---|---|
| LogP | Estimated ~3.5 (dimethylamino, o-tolyl) | Rosiglitazone: 2.8; Compound 127: 2.5 | Higher lipophilicity may affect absorption. |
| Solubility | Moderate (polar dimethylamino) | Rosiglitazone: Low; Compound 127: High | Dimethylamino improves aqueous solubility. |
| Metabolic Stability | Likely CYP3A4 substrate (o-tolyl) | Rosiglitazone: CYP2C8-dependent metabolism | o-Tolyl may alter metabolic pathways. |
Q & A
Q. Basic Characterization Strategies
- NMR Spectroscopy :
- ¹H-NMR : Diagnostic signals for the Z-isomer include deshielded benzylidene protons (δ 7.2–8.5 ppm) and coupling patterns confirming stereochemistry .
- ¹³C-NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm, while aromatic carbons show distinct shifts based on substituents .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, with fragmentation patterns confirming substituent connectivity .
- X-ray Crystallography : Definitive proof of Z-configuration via crystal structure analysis .
What in vitro assays are typically employed to evaluate the antimicrobial and antioxidant potential of thiazolidinedione derivatives?
Q. Basic Bioactivity Screening
- Antimicrobial Activity :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Zone of Inhibition : Agar diffusion assays to assess broad-spectrum activity .
- Antioxidant Activity :
- DPPH Radical Scavenging : Measure reduction of DPPH absorbance at 517 nm to quantify free radical neutralization .
- FRAP (Ferric Reducing Antioxidant Power) : Evaluate electron-donating capacity via Fe³⁺ reduction .
How can regioselectivity challenges in the Knoevenagel condensation step be addressed during the synthesis of benzylidene-thiazolidinedione derivatives?
Advanced Synthesis Strategy
Regioselectivity is influenced by:
- Catalyst Choice : Piperidine enhances enolate formation at the C5 position of thiazolidinedione, favoring benzylidene conjugation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
- Temperature Control : Lower temperatures (e.g., 60°C) minimize competing pathways like aldol condensation .
When conflicting NMR data arise for similar thiazolidinedione compounds, what strategies can resolve structural ambiguities?
Q. Advanced Data Analysis
- 2D NMR Techniques :
- HSQC/HMBC : Correlate ¹H and ¹³C signals to confirm connectivity, especially for overlapping aromatic protons .
- NOESY : Detect spatial proximity of protons to differentiate Z/E isomers .
- Computational Modeling : DFT calculations predict chemical shifts and optimize geometry to validate experimental data .
What methodologies are used to establish structure-activity relationships (SAR) for the anticancer activity of substituted thiazolidinediones?
Q. Advanced SAR Approaches
- Substituent Variation : Modify the benzylidene (e.g., electron-withdrawing groups) and o-tolyl moieties to assess impact on cytotoxicity .
- Biological Testing :
- MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to evaluate mechanism .
- Molecular Docking : Simulate binding interactions with targets like hemoglobin subunits or kinases to rationalize activity .
What experimental approaches elucidate the mechanism of electrophilic substitution reactions in the thiazolidinedione core?
Q. Advanced Mechanistic Studies
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps .
- Intermediate Trapping : Isolate intermediates (e.g., enolates) under low-temperature conditions for spectroscopic characterization .
- Computational Studies : Transition state analysis via Gaussian software to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
